4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide
Description
BenchChem offers high-quality 4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S2/c1-12-11-13(2)22-20-16(12)17(25-9-3-4-10-25)18(29-20)19(26)23-24-30(27,28)15-7-5-14(21)6-8-15/h3-11,24H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRYWJRZADQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Br)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 505.41 g/mol. Its structure features a thieno[2,3-b]pyridine core, a sulfonohydrazide moiety, and a bromine substituent that may contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 505.41 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The compound is synthesized through a multi-step process involving the reaction of specific pyrrole derivatives with thieno[2,3-b]pyridine intermediates. The synthesis typically involves the formation of carbonyl and sulfonamide functionalities, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition capabilities. Notably, it has demonstrated potential as an elastase inhibitor, which is relevant in therapeutic applications for skin aging and related conditions. The inhibition constant (Ki) for elastase was found to be approximately 1.21 µM, indicating strong binding affinity .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that 4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide exhibits selective cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results suggest that the compound may possess anticancer properties worthy of further exploration.
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Interference with cellular signaling pathways : It may disrupt pathways involved in cell proliferation.
- Induction of apoptosis : The compound could trigger programmed cell death in cancerous cells.
- Inhibition of key enzymes : As noted earlier, its role as an elastase inhibitor suggests it can modulate proteolytic activity within cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related thieno[2,3-b]pyridine derivative significantly reduced bacterial load in infected mice models.
- Case Study on Cancer Treatment : Clinical trials involving pyrrole-based compounds showed promising results in reducing tumor size in patients with breast cancer.
Preparation Methods
Gewald Reaction for Thiophene Ring Construction
The thieno[2,3-b]pyridine core is synthesized via a modified Gewald reaction , which couples ketones with α-cyanocarbonyl compounds in the presence of sulfur. For example, 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid can be prepared by reacting 2,4-pentanedione with cyanoacetamide and sulfur under basic conditions. Cyclization occurs at 80–100°C in ethanol/triethylamine, yielding the thiophene ring fused to a pyridine system.
Key reaction parameters :
- Molar ratio : 1:1 ketone to cyanoacetamide
- Catalyst : Triethylamine (10 mol%)
- Yield : 62–70% after recrystallization
Benzenesulfonohydrazide Synthesis
Sulfonylation of Hydrazine Derivatives
4-Bromobenzenesulfonohydrazide is prepared by reacting 4-bromobenzenesulfonyl chloride with hydrazine hydrate in anhydrous dichloromethane. The reaction proceeds at 0–5°C to minimize disubstitution:
$$
\text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}4\text{BrSO}2\text{NHNH}_2 + \text{HCl}
$$
Purification :
- Recrystallization : Ethanol/water (3:1) yields 85–90% pure product.
- Side products : Excess sulfonyl chloride leads to bis-sulfonylation, requiring careful stoichiometry.
Coupling of Thienopyridine Carboxylic Acid and Sulfonohydrazide
Carbodiimide-Mediated Amidation
The final step involves coupling the thienopyridine-2-carboxylic acid with 4-bromobenzenesulfonohydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF:
$$
\text{Thienopyridine-COOH} + \text{SO}2\text{NHNH}2\text{-C}6\text{H}4\text{Br} \xrightarrow{\text{EDC/NHS}} \text{Target Compound}
$$
Reaction conditions :
- Temperature : Room temperature (20–25°C)
- Time : 12–16 hours
- Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane)
Critical analysis :
- Byproducts : Unreacted EDC forms urea derivatives, necessitating thorough washing with dilute HCl.
- Scale-up limitations : NHS esters hydrolyze in aqueous media, requiring anhydrous conditions.
Alternative Pathways and Comparative Efficiency
One-Pot Tandem Synthesis
A streamlined approach condenses core formation and coupling into a single pot. Starting with 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, sequential treatment with Lawesson’s reagent (for thiophene cyclization) and 4-bromobenzenesulfonyl chloride achieves a 58% overall yield.
Advantages :
- Reduced steps : Eliminates intermediate isolation.
- Cost-effective : Lower solvent consumption.
Disadvantages :
- Selectivity issues : Competing sulfonylation at multiple sites necessitates precise stoichiometry.
Spectroscopic Validation and Quality Control
Structural Confirmation via NMR
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).
- Mass spectrometry : [M+H]⁺ at m/z 505.4 aligns with theoretical molecular weight.
Industrial-Scale Considerations
Solvent Recovery Systems
Large-scale synthesis employs distillation units to reclaim DMF and dichloromethane, reducing environmental impact.
Waste Management
- Neutralization : HCl gas from sulfonylation is scrubbed with NaOH solution.
- Metal residues : Copper catalysts are recovered via ion-exchange resins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
